molecular formula C7H10N2 B1584999 Isopropylpyrazine CAS No. 29460-90-0

Isopropylpyrazine

Cat. No. B1584999
CAS RN: 29460-90-0
M. Wt: 122.17 g/mol
InChI Key: GIMBKDZNMKTZMG-UHFFFAOYSA-N
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Description

Isopropylpyrazine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as 2-Isopropylpyrazine and (1-Methylethyl)pyrazine .


Synthesis Analysis

The synthesis of pyrazine derivatives, including Isopropylpyrazine, has been a subject of research. A review paper on the synthesis of pyrazine and its derivatives describes six synthetic approaches: condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .


Molecular Structure Analysis

The molecular structure of Isopropylpyrazine can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of Isopropylpyrazine is 122.1677 .

Scientific Research Applications

Antifungal and Antimycobacterial Activity

Isopropylpyrazine analogs demonstrate notable antifungal and antimycobacterial properties. A study on pyrazine analogs of chalcones, which included isopropyl groups, found these compounds effective against certain fungal strains, particularly Trichophyton mentagrophytes. They also showed potential in treating diseases like tuberculosis and invasive mycoses (Kučerová-Chlupáčová et al., 2015).

Role in Magnetic Properties

Research into pyrazine-bridged copper(II) complexes, which included isopropylpyrazine derivatives, has been conducted with the aim of developing homometallic ferromagnetic compounds. Although the expected ferromagnetic interaction was not achieved, these studies provide insights into the relationship between structural deformation and magnetic properties (Watanabe et al., 2011).

Influence in Food and Wine Science

Isopropylpyrazine plays a significant role in the aroma and flavor profile of various foods, including grapes, musts, and wines. Studies have shown that factors like grape maturity, light exposure, and vinification processes can significantly affect the levels of methoxypyrazines, including isopropylpyrazine, in these products (Sidhu et al., 2015).

Medicinal Chemistry and Drug Synthesis

Isopropylpyrazine derivatives are explored in medicinal chemistry, particularly in the synthesis of novel pharmaceutical compounds. These include the development of isopropylpyrazine-based DNA binders with potential antimicrobial properties and the synthesis of fluorinated pyrazoles, which have applications in medicinal chemistry (Mech-Warda et al., 2022; Surmont et al., 2010).

Safety And Hazards

When handling Isopropylpyrazine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-propan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)7-5-8-3-4-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMBKDZNMKTZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067471
Record name Pyrazine, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a minty, green, nutty, honey odour
Record name 2-Isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 20.00 mm Hg
Record name Isopropylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.972
Record name 2-Isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropylpyrazine

CAS RN

29460-90-0
Record name Isopropylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29460-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, (1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XE115G58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
TB Cheng, GA Reineccius, JA Bjorklund… - Journal of agricultural …, 1991 - ACS Publications
On the basis of the results of labeling experiments, endogenous valine, glycine, and methionine are considered to be the precursors of 2-methoxy-3-isopropylpyrazine (MIPP) produced …
Number of citations: 72 pubs.acs.org
RJ Bingham, JBC Findlay, SY Hsieh… - Journal of the …, 2004 - ACS Publications
In the present study we examine the thermodynamics of binding of two related pyrazine-derived ligands to the major urinary protein, MUP-I, using a combination of isothermal titration …
Number of citations: 120 pubs.acs.org
C Daily - 2012 - oaktrust.library.tamu.edu
One of the largest problems in the Texas wine industry is a sensory flaw due to methoxypyrazines (MP). A precise method or material for the remediation of excessive levels of MP in …
Number of citations: 0 oaktrust.library.tamu.edu
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
… isopropylpyrazine does not present a concern for photoirritation under the current, declared levels of use. 2-Methoxy-3(5 and 6)-isopropylpyrazine … 6)-isopropylpyrazine was found not to …
A OHTA, Y AKITA, K TAKIZAWA… - Chemical and …, 1978 - jstage.jst.go.jp
Compound (VI) was catalytically hydrogenolyzed in the presence of palladium-charcoal and sodium acetate to give 2-isopropyl-5—isobutylpyrazine (XII), which was then oxidized with …
Number of citations: 10 www.jstage.jst.go.jp
J Chen, SP Corbin, NJ Holman - Organic process research & …, 2005 - ACS Publications
… The suitability of this process to the synthesis of the Schöllkopf ether was confirmed by a similar synthesis of the enantiomer (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine in …
Number of citations: 45 pubs.acs.org
DA Gerritsma, ID Brindle, TRB Jones… - Journal of Labelled …, 2003 - Wiley Online Library
… Methods for the production of 2-methoxy-3-isopropylpyrazine incorporating deuterium have been reported;5 however, a more general, de novo synthesis was developed in order to …
TB Cheng, GA Reineccius - Applied microbiology and biotechnology, 1991 - Springer
A method employing acid-trapping of air-purged volatiles followed by UV absorption was used to determine factors influencing the production of 2-methoxy-3-isopropylpyrazine (MIPP) …
Number of citations: 15 link.springer.com
H Heymann, AC Noble, RB Boulton - Journal of Agricultural and …, 1986 - ACS Publications
… Wine was spiked with both 3IBP and 2-methoxy-3-isopropylpyrazine (IPP) and extracted by steam distillation. The distillate was adsorbed onto a C-18 SEP-PAK cartridge with …
Number of citations: 102 pubs.acs.org
RG Buttery, LC Ling - Journal of Agricultural and Food Chemistry, 1973 - ACS Publications
… characterization of 2-methoxy-3-isopropylpyrazine was … thoxy-3-isopropylpyrazine in potatoes by direct glc mass spectrometry. … 2-Methoxy-3-isopropylpyrazine also has been reported to …
Number of citations: 77 pubs.acs.org

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